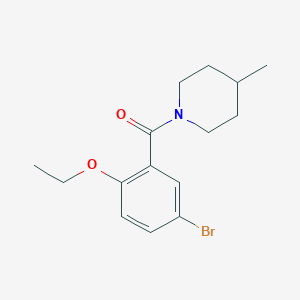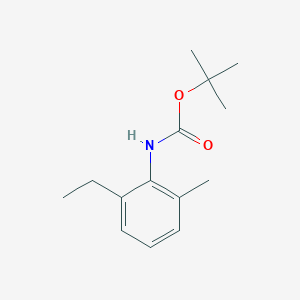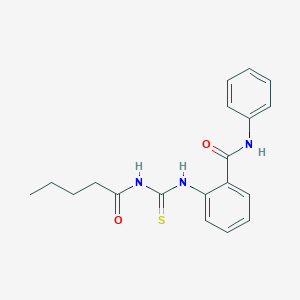
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide, also known as PB28, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PB28 belongs to the class of benzamide derivatives and has a molecular weight of 426.6 g/mol.
Wirkmechanismus
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide exerts its therapeutic effects by binding to the sigma-2 receptor, which is overexpressed in cancer cells and activated immune cells. This binding leads to the induction of apoptosis or programmed cell death in cancer cells and the suppression of inflammation in activated immune cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide also modulates the activity of various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can also inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
Zukünftige Richtungen
There are several future directions for the study of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective sigma-2 receptor ligands that can be used in the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide with other drugs or therapies. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide and its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with pentanoyl chloride, followed by the reaction with thiourea and phenyl isocyanate. The final product is obtained after purification using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has also been studied for its anti-inflammatory effects, which can help in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C19H21N3O2S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-3-13-17(23)22-19(25)21-16-12-8-7-11-15(16)18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,24)(H2,21,22,23,25) |
InChI-Schlüssel |
QTMNGSXXKPRAJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
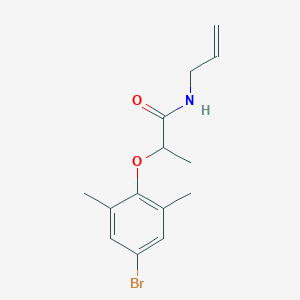
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
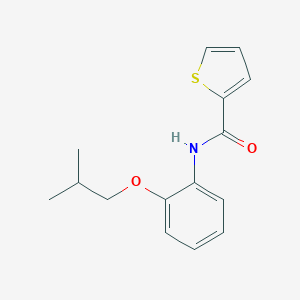
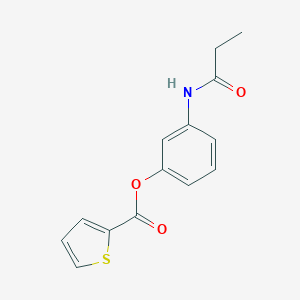
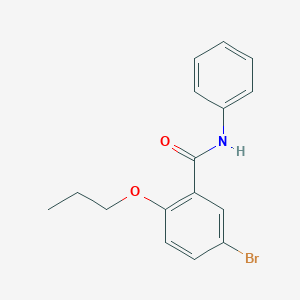
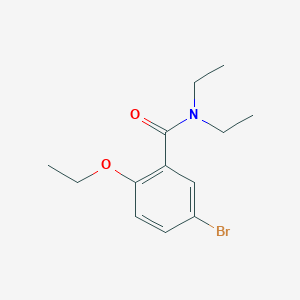
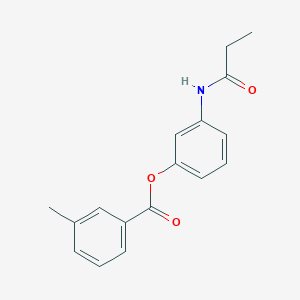
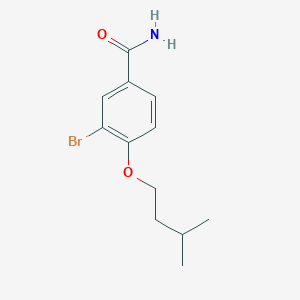
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
